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Compound of Interest

2-Methoxy-6-
Compound Name:
(trifluoromethyl)aniline

Cat. No.: B181450

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-
(trifluoromethyl)aniline

Introduction

2-Methoxy-6-(trifluoromethyl)aniline is a fluorinated aromatic amine, a class of compounds
gaining significant traction in medicinal chemistry and materials science. The strategic
placement of a methoxy group, an amine, and a trifluoromethyl group on the aniline scaffold
creates a unique electronic and steric environment, making it a valuable building block for
novel molecular entities. The trifluoromethyl group, in particular, is known to enhance properties
such as metabolic stability, lipophilicity, and binding affinity in drug candidates.

Despite its commercial availability and synthetic utility, a consolidated public repository of
experimentally verified physical properties for this specific isomer (CAS No. 133863-87-3) is
notably sparse. This guide, therefore, adopts a dual approach. It presents the available
foundational data while primarily focusing on the essential experimental methodologies and
theoretical principles required for a comprehensive physicochemical characterization. This
document is designed for researchers, scientists, and drug development professionals who
may need to characterize this compound or similar novel structures in a laboratory setting. We
will explain the causality behind experimental choices and outline self-validating protocols to
ensure scientific integrity.
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Compound Identification and Foundational Data

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers
for 2-Methoxy-6-(trifluoromethyl)aniline are summarized below.

Identifier Data Source(s)

2-Methoxy-6-
IUPAC Name ) N N/A
(trifluoromethyl)aniline

CAS Number 133863-87-3 [11[2]
Molecular Formula CsHsFsNO [1][2]
Molecular Weight 191.15 g/mol [1][2]
Physical Form Liquid [1]
InChl Key GSJOHUUGUAFHKG- (]

UHFFFAOYSA-N

Section 1: Core Physicochemical Properties: A
Methodological Approach

Given the limited published data, this section outlines the standard, authoritative procedures for
determining the key physical properties of liquid-phase compounds like 2-Methoxy-6-
(trifluoromethyl)aniline.

Boiling Point Determination

The boiling point is a critical indicator of a substance's volatility and is essential for purification
via distillation. For high-boiling-point liquids, determination under reduced pressure is the
standard to prevent thermal decomposition.

Causality & Rationale: Aromatic amines can be susceptible to oxidation and degradation at
high temperatures. Vacuum distillation lowers the boiling point, enabling a safer and cleaner
purification process. The boiling point of the related compound, 2-Fluoro-6-
(trifluoromethyl)aniline, is 155 °C at atmospheric pressure, suggesting our target compound will
also have a relatively high boiling point.[3]
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Experimental Protocol: Boiling Point Determination by Vacuum Distillation

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry
and joints are properly sealed with vacuum grease.

Sample Charging: Place the liquid sample (5-10 mL) and a magnetic stir bar into the distilling
flask.

System Evacuation: Connect the apparatus to a vacuum pump with a vacuum gauge and a
cold trap in line. Gradually evacuate the system to the desired pressure (e.g., 10 mmHg).

Heating: Begin stirring and gently heat the distilling flask using a heating mantle.

Observation: Record the temperature at which the liquid boils and a steady stream of
condensate is observed on the thermometer bulb. This temperature is the boiling point at the
measured pressure.

Correction (Optional): If an atmospheric boiling point is desired, it can be estimated from the
low-pressure data using a pressure-temperature nomograph.

Density Measurement

Density is a fundamental physical property used in quality control, material characterization,
and conversion between mass and volume.

Causality & Rationale: A pycnometer, or specific gravity bottle, provides a highly accurate
method for determining the density of a liquid by precisely measuring the weight of a known
volume. The density of the analogous 2-Fluoro-6-(trifluoromethyl)aniline is 1.388 g/mL at 25 °C,
indicating that heavy fluorine atoms contribute significantly to the molecular density.[3]

Experimental Protocol: Density Measurement using a Pycnometer
e Preparation: Clean and thoroughly dry a pycnometer of known volume (e.g., 5 mL).
o Tare Weight: Weigh the empty, dry pycnometer on an analytical balance (ma).

o Sample Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are
present. Thermostat the filled pycnometer to a constant temperature (e.g., 25.0 °C) and
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carefully adjust the volume to the calibration mark.

o Sample Weight: Weigh the filled pycnometer (mz).

 Calculation: Calculate the density (p) using the formula: p = (m2 - m1) / V where V is the
calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance. It is a highly
sensitive property used for identifying and assessing the purity of liquid samples.

Causality & Rationale: The refractive index is directly related to the electronic structure of the
molecule. An Abbe refractometer is the standard instrument for this measurement due to its
high precision and small sample volume requirement. The measurement is temperature-
dependent, so precise temperature control is crucial for reproducibility.

Experimental Protocol: Measurement using an Abbe Refractometer

» Calibration: Calibrate the refractometer using a standard of known refractive index (e.g.,
distilled water).

o Sample Application: Place a few drops of the liquid sample onto the prism of the
refractometer.

o Measurement: Close the prism and allow the sample to equilibrate to the instrument's
temperature (typically 20 °C or 25 °C).

o Reading: Adjust the instrument until the dividing line between the light and dark fields is
sharp and centered in the crosshairs. Read the refractive index from the scale.

o Reporting: Report the refractive index along with the temperature and the wavelength of light
used (e.g., n2°/D, where 20 is the temperature in Celsius and D refers to the sodium D-line).

Section 2: Spectroscopic and Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The
following techniques are essential for the characterization of 2-Methoxy-6-
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(trifluoromethyl)aniline.

Structural Characterization Workflow

Sample of

2-Methoxy-6-(trifluoromethyl)aniline
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Caption: Workflow for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic
molecule.

Causality & Rationale: Each unique nucleus (1H, 13C, 1°F) in the molecule resonates at a
different frequency, providing information about its chemical environment, connectivity, and
multiplicity. For this compound, *H, 13C, and *°*F NMR are all highly informative.

Expected Spectral Features:
e 'H NMR:

o Aromatic Region (approx. 6.5-7.5 ppm): Three signals corresponding to the three protons
on the aromatic ring. Their chemical shifts and coupling patterns (doublets, triplets) will be
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dictated by the electronic effects of the three different substituents.

o Methoxy Signal (approx. 3.8-4.0 ppm): A sharp singlet, integrating to 3 protons.

o Amine Signal (approx. 3.5-5.0 ppm): A broad singlet, integrating to 2 protons. Its position
can be variable and it may exchange with D20.

e 13C NMR:

o Aromatic Region (approx. 110-160 ppm): Six distinct signals for the six aromatic carbons,
as they are all chemically non-equivalent. The carbon attached to the CFs group will likely
appear as a quartet due to C-F coupling.

o Methoxy Carbon (approx. 55-60 ppm): A single peak for the -OCHs carbon.

o CFs Carbon (approx. 120-130 ppm): A prominent quartet due to strong one-bond C-F
coupling.

e 19F NMR:

o This is a crucial experiment for any fluorinated compound. A single, sharp signal is
expected for the three equivalent fluorine atoms of the CFs group. Its chemical shift will be
indicative of the electronic environment on the aromatic ring.

Experimental Protocol: Sample Preparation for NMR

o Sample Preparation: Accurately weigh approximately 5-10 mg of the liquid sample into an
NMR tube.

e Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls or
DMSO-ds) using a pipette.

e Homogenization: Cap the tube and invert it several times to ensure the solution is
homogeneous.

e Analysis: Place the NMR tube in the spectrometer and acquire the H, 13C, and 1°F spectra
according to standard instrument parameters.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation corresponding to molecular vibrations.

Causality & Rationale: Specific bonds (N-H, C-H, C=C, C-O, C-F) vibrate at characteristic
frequencies. The presence and position of absorption bands in the IR spectrum serve as a
molecular fingerprint for the compound's functional groups.

Expected Key Absorption Bands:

e N-H Stretch (3300-3500 cm~1): Two distinct bands are expected for the symmetric and
asymmetric stretching of the primary amine (-NHz2) group.

o C-H Stretch (Aromatic & Aliphatic, 2850-3100 cm~1): Signals corresponding to the C-H
bonds of the aromatic ring and the methoxy group.

e C=C Stretch (Aromatic, 1450-1600 cm~1): Multiple sharp bands characteristic of the benzene
ring.

e C-F Stretch (1100-1350 cm~1): Very strong and prominent absorption bands due to the
highly polar C-F bonds of the trifluoromethyl group.

e C-O Stretch (1000-1250 cm™1): A strong band corresponding to the aryl-alkyl ether linkage of
the methoxy group.

Experimental Protocol: Acquiring a Neat Liquid IR Spectrum

Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Sample Application: Apply one drop of the neat liquid sample to the surface of one salt plate.

Assembly: Place the second salt plate on top, spreading the liquid into a thin film.

Analysis: Place the assembled plates in the sample holder of the FTIR spectrometer and
acquire the spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and crucial information about the
fragmentation pattern of a molecule, further confirming its identity.

Causality & Rationale: In the mass spectrometer, molecules are ionized and fragmented. The
mass-to-charge ratio (m/z) of the resulting ions is measured. The parent ion peak confirms the
molecular weight, while the fragmentation pattern offers clues about the molecule's structure.

Expected Results:

e Molecular lon (M+): A strong peak at m/z = 191, corresponding to the molecular weight of the
compound.

o Key Fragments: Potential fragmentation could involve the loss of a methyl group (-CHs) from
the methoxy ether (M-15 peak at m/z = 176) or loss of a fluorine atom.

Experimental Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,
dichloromethane or ethyl acetate).

« Injection: Inject a small volume (e.g., 1 pL) of the solution into the Gas Chromatograph-Mass
Spectrometer (GC-MS).

e Separation & Analysis: The compound will travel through the GC column and then enter the
mass spectrometer, where it will be ionized and detected.

» Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
and major fragment ions.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-Methoxy-6-
(trifluoromethyl)aniline should always be consulted, general precautions for this class of
chemicals should be observed. Anilines can be toxic if inhaled, swallowed, or absorbed through
the skin.[4][5] Fluorinated organic compounds may also present unique hazards.

General Precautions:
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o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves (e.qg., nitrile).[6]

» Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation
of vapors.[5]

o Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and
thoroughly with water.[7]

» Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

2-Methoxy-6-(trifluoromethyl)aniline is a valuable synthetic intermediate whose full
physicochemical profile requires careful experimental determination. This guide provides the
necessary authoritative framework for such a characterization. By employing the standard
methodologies of boiling point determination, density and refractive index measurement, and
comprehensive spectroscopic analysis (NMR, IR, MS), researchers can confidently verify the
identity, purity, and properties of this compound. Adherence to these protocols ensures the
generation of reliable, high-quality data crucial for success in research and development
endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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